molecular formula C6H7NO3 B14349108 1,2,3-Cyclohexanetrione, 2-oxime CAS No. 98140-71-7

1,2,3-Cyclohexanetrione, 2-oxime

Cat. No.: B14349108
CAS No.: 98140-71-7
M. Wt: 141.12 g/mol
InChI Key: FXBQBAMKWDAWSZ-UHFFFAOYSA-N
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Description

1,2,3-Cyclohexanetrione, 2-oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups. This compound is particularly interesting due to its unique structure and reactivity, making it a subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Cyclohexanetrione, 2-oxime can be synthesized through the nitrosation of 1,3-cyclohexanedione. This process involves the reaction of 1,3-cyclohexanedione with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid . The reaction conditions typically require a controlled temperature to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Cyclohexanetrione, 2-oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine part is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles like amines or thiols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the nucleophile, products can vary widely, including substituted oximes or other functionalized compounds.

Scientific Research Applications

1,2,3-Cyclohexanetrione, 2-oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Cyclohexanetrione, 2-oxime involves its ability to form stable complexes with metal ions and other molecules. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and proteins, where the oxime group can form covalent bonds or act as a ligand .

Comparison with Similar Compounds

1,2,3-Cyclohexanetrione, 2-oxime can be compared with other oximes such as:

These comparisons highlight the unique aspects of this compound, such as its specific reactivity and stability under various conditions.

Properties

CAS No.

98140-71-7

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-hydroxy-2-nitrosocyclohex-2-en-1-one

InChI

InChI=1S/C6H7NO3/c8-4-2-1-3-5(9)6(4)7-10/h8H,1-3H2

InChI Key

FXBQBAMKWDAWSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)N=O)O

Origin of Product

United States

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